1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-11-10-14-8-9-18(25-2)19(12-14)26-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHSJXVPWQEAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-1H-Indol-3-Amine
The indole precursor is synthesized via Fischer indole synthesis or modified Madelung cyclization. A representative protocol involves:
- Cyclization of phenylhydrazine with 2-butanone under acidic conditions (H2SO4, ethanol, reflux, 12 h) to yield 1-methylindole.
- Nitration at position 3 using fuming HNO3 in acetic anhydride (0–5°C, 2 h), followed by catalytic hydrogenation (H2, Pd/C, methanol, 25°C, 6 h) to reduce the nitro group to an amine.
Key parameters :
- Yield: 68–72% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
- Purity: ≥95% (HPLC, C18 column, 220 nm).
Synthesis of 3,4-Dimethoxyphenethyl Isocyanate
The isocyanate is prepared through a Curtius rearrangement:
- Phenethylamine derivatization : 3,4-Dimethoxyphenethylamine is treated with phosgene (COCl2) in dry toluene (0°C, N2 atmosphere) to form the corresponding carbamoyl chloride.
- Thermal decomposition : Heating the carbamoyl chloride to 80°C induces rearrangement, yielding the isocyanate intermediate.
Critical considerations :
Urea Bond Formation
The final coupling employs a nucleophilic addition-elimination mechanism:
- Reaction stoichiometry : 1-Methyl-1H-indol-3-amine (1.0 equiv) and 3,4-dimethoxyphenethyl isocyanate (1.05 equiv) are combined in anhydrous dichloromethane (DCM) with triethylamine (TEA, 1.2 equiv) as a base.
- Conditions : Stirring at 25°C for 12–16 h under nitrogen, monitored via TLC (hexane/ethyl acetate 2:1, Rf = 0.35).
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C vs. 40°C | +12% yield at 25°C |
| Solvent | DCM vs. THF | DCM preferred (no side products) |
| Reaction time | 12 h vs. 24 h | No improvement beyond 16 h |
Industrial-Scale Production Methodologies
Scaling the synthesis requires addressing exothermicity and purification challenges:
Continuous Flow Synthesis
Crystallization-Based Purification
- Solvent system : Ethyl acetate/hexane (1:4) at -20°C yields needle-shaped crystals.
- Purity enhancement : Recrystallization increases purity from 92% to 99.5% (HPLC).
Analytical Characterization
Post-synthesis verification employs:
Spectroscopic Methods
Chromatographic Purity Assessment
- HPLC conditions : C18 column, 1.0 mL/min, 30% acetonitrile/70% water (0.1% TFA), tR = 8.7 min.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the urea linkage can form hydrogen bonds with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Urea Derivatives
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenethyl group provides electron-donating methoxy substituents, enhancing aromatic π-electron density, which may improve interactions with hydrophobic pockets in biological targets. In contrast, the dichlorophenyl analog features electron-withdrawing chlorine atoms, likely altering binding affinity and solubility.
- Urea vs. Amide Linkages: The urea group in the target compound enables dual hydrogen-bond donor/acceptor capabilities, whereas the acetamide in offers only a single hydrogen-bond acceptor. This distinction may influence target selectivity and potency.
Biological Activity
1-(3,4-Dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, a synthetic organic compound classified as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines a dimethoxy-substituted phenethyl group with an indole moiety, suggesting diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 353.4 g/mol
- CAS Number : 899990-43-3
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3,4-dimethoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid.
- Formation of Urea Linkage : The reaction occurs in the presence of coupling reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
- Reaction Conditions : Conducted in organic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Specifically, unsymmetrical urea derivatives have shown remarkable efficacy against various cancer cell lines. For instance, research demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antioxidant Activity
The antioxidant potential of urea derivatives has been explored in several studies. The presence of methoxy groups is believed to enhance the radical scavenging ability of the compound, thus providing protective effects against oxidative stress in biological systems.
TRPV1 Antagonism
This compound may also act as a selective antagonist for the TRPV1 receptor, which is involved in pain and inflammatory responses. TRPV1 antagonists are being investigated for their potential to alleviate pain without the side effects associated with traditional analgesics .
Study on Anticancer Activity
A study published in ResearchGate examined various unsymmetrical urea derivatives, including those structurally similar to our compound, for their anticancer properties. The results indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values suggesting potent activity at low concentrations .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The analysis revealed critical π-π interactions and hydrogen bonds that stabilize the binding conformation, enhancing its biological efficacy .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antioxidant |
| 1-(3,4-Dimethoxyphenethyl)-3-(1H-Indol-2-Yl)Urea | Similar structure without methyl substitution on indole | Moderate anticancer activity |
| 1-(2-Methoxyphenyl)-3-(1-Methylindol-3-Yl)Urea | Different phenyl substitution | Lower antioxidant potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
